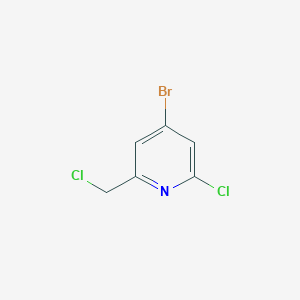

4-Bromo-2-chloro-6-(chloromethyl)pyridine

Description

Properties

Molecular Formula |

C6H4BrCl2N |

|---|---|

Molecular Weight |

240.91 g/mol |

IUPAC Name |

4-bromo-2-chloro-6-(chloromethyl)pyridine |

InChI |

InChI=1S/C6H4BrCl2N/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,3H2 |

InChI Key |

WVUWIRZSEWRAMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CCl)Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2 Chloro 6 Chloromethyl Pyridine

Precursor Synthesis and Highly Regioselective Halogenation Approaches

The construction of the 4-bromo-2-chloro-6-(chloromethyl)pyridine scaffold typically begins with a more accessible pyridine (B92270) precursor, which is then functionalized in a stepwise manner. A common starting point is a 2,6-disubstituted pyridine. For instance, the synthesis can begin with the metal-halogen exchange on a compound like 2,6-dibromopyridine (B144722). mdpi.com

A significant challenge in the synthesis of polysubstituted pyridines is achieving high regioselectivity during halogenation. The electronic nature of the pyridine ring and the directing effects of existing substituents must be carefully managed. One effective strategy to control the position of halogenation is through the use of pyridine N-oxides. The N-oxide group alters the electron distribution in the pyridine ring, activating specific positions for electrophilic or nucleophilic attack. This methodology provides a practical route to various 2-halo-substituted pyridines, which are valuable pharmaceutical intermediates. nih.gov For the specific introduction of a bromine atom at the C4 position of a 2,6-substituted pyridine ring, direct bromination can be challenging due to competing reactions at other positions. Therefore, synthetic routes often involve building the pyridine ring with the bromine atom already in place or using advanced directing group strategies.

A multi-step preparation method for a related compound, 2-methyl-4-bromopyridine, illustrates a typical precursor synthesis strategy. This process involves:

Condensation and decarboxylation reactions to produce 2-methyl-4-nitropyridine.

Hydrogenation reduction of the nitro group to an amino group, yielding 2-methyl-4-aminopyridine.

A Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently replaced by bromine. google.com

Such multi-step sequences are often necessary to ensure the correct placement of each substituent on the pyridine core. google.com

Development of Targeted Chloromethylation Strategies for the Pyridine Core

The introduction of the chloromethyl group (-CH2Cl) is a critical step in the synthesis of the target compound. This functional group is often installed by chlorinating a precursor containing a hydroxymethyl (-CH2OH) or methyl (-CH3) group.

Conventional chlorination methods for converting a hydroxymethyl group often employ reagents like thionyl chloride (SOCl₂). mdpi.com While effective, thionyl chloride is a harsh reagent that can lead to side reactions, particularly the over-conversion of the product. For example, in the synthesis of a related bromo-substituted chloromethylpyridine, prolonged reaction times or elevated temperatures with SOCl₂ can cause the bromo substituent on the pyridine ring to be replaced by a chloro group, leading to the formation of 2-chloro-6-(chloromethyl)pyridine (B1591532) as an undesired byproduct. mdpi.com Furthermore, the reaction with thionyl chloride generates toxic sulfur dioxide gas, which poses challenges for large-scale production. mdpi.com

To address these limitations, milder and more selective chlorinating agents have been developed. A promising alternative is the cyanuric chloride•DMF adduct. This reagent cleanly converts alcohols to alkyl chlorides under milder conditions, reducing the likelihood of over-chlorination and simplifying the scalability of the process. The byproduct of this reaction is solid cyanuric acid, which is easier to handle and separate than gaseous byproducts. mdpi.com

Below is a comparison of chlorinating agents for the synthesis of a brominated chloromethylpyridine precursor:

| Reagent | Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) mdpi.com | Neat or in halogenated solvent, 0 °C to heating | Robust and common reagent | Can cause over-chlorination; produces toxic SO₂ gas |

| Cyanuric Chloride•DMF mdpi.com | Dichloromethane (DCM), Room Temperature | Milder conditions; reduces side products; solid byproduct is easy to remove | Requires pre-formation of the adduct |

Novel Synthetic Routes to this compound: Efficiency and Scalability

One significant advancement involves replacing hazardous reagents used in early-stage precursor synthesis. For example, the initial metal-halogen exchange on 2,6-dibromopyridine traditionally used n-butyllithium, a pyrophoric reagent that requires cryogenic reaction conditions (-78 °C). mdpi.com This poses significant safety concerns and inhibits scalability. An alternative methodology utilizes isopropylmagnesium chloride lithium chloride complex (Turbo Grignard), which is easier to handle and requires milder reaction conditions (0 °C). mdpi.com

A practical and robust multi-step synthesis for a related heterocyclic system, 6-bromo-4-chlorothieno[2,3-d]pyrimidine, highlights key considerations for scalability: starting from inexpensive bulk chemicals and employing a sequence of reliable reactions such as the Gewald reaction, pyrimidone formation, bromination, and chlorination. osi.lv Similar principles are applied to the synthesis of the target pyridine derivative, ensuring that each step is high-yielding and amenable to large-scale production. The focus is on creating a process that is not only efficient but also economically viable and safe to operate on an industrial scale. osi.lvresearchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound aims to reduce the environmental impact of chemical manufacturing. This involves optimizing reaction efficiency, selecting sustainable materials, and minimizing waste. researchgate.netnih.gov

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgrsc.org The goal is to design synthetic routes that maximize the incorporation of starting materials, thereby minimizing the generation of waste. jocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

Reaction types vary significantly in their inherent atom economy.

Addition Reactions: These are typically the most atom-economical, as all atoms of the reactants are incorporated into the product (100% atom economy). The Diels-Alder reaction is a classic example. nih.gov

Substitution and Elimination Reactions: These reactions are inherently less atom-economical because they generate byproducts. For example, a Wittig reaction, while high-yielding, produces a stoichiometric amount of triphenylphosphine (B44618) oxide waste, resulting in poor atom economy. rsc.org

In the synthesis of this compound, steps involving substitution (e.g., chlorination with SOCl₂) have lower atom economy due to the formation of byproducts like SO₂ and HCl. Optimizing the synthesis involves selecting reactions that are inherently more atom-economical or using catalytic methods. nih.gov

| Reaction Type | Atom Economy | Example |

| Addition | High (often 100%) | Catalytic Hydrogenation |

| Rearrangement | High (100%) | Claisen Rearrangement |

| Substitution | Low to Moderate | Chlorination using SOCl₂ |

| Elimination | Low | Dehydrohalogenation |

Traditional organic synthesis often relies on volatile and toxic solvents that pose risks to human health and the environment. biosynce.com A key aspect of green chemistry is the use of environmentally benign solvents. Pyridine and its derivatives themselves can sometimes act as green solvents due to their relatively high boiling points and ability to dissolve a wide range of substances. biosynce.com

Waste minimization techniques in the synthesis of the target compound include:

Solvent Selection: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids where possible.

Process Optimization: Designing reaction workups that minimize solvent use, for example, by using solid-supported reagents or catalysts that can be easily filtered off.

Recycling: Implementing procedures to recover and reuse solvents and catalysts, which reduces both waste and cost.

Catalysis is a cornerstone of green chemistry. Catalysts increase the rate of a reaction without being consumed, allowing for the use of milder conditions, reducing energy consumption, and often improving selectivity, which in turn minimizes byproducts. bhu.ac.in

Elucidating the Reactivity and Transformation Mechanisms of 4 Bromo 2 Chloro 6 Chloromethyl Pyridine

Predicted Nucleophilic Substitution Reactivity

Nucleophilic substitution on a pyridine (B92270) ring (a nucleophilic aromatic substitution, SNAr) is generally facilitated by the presence of electron-withdrawing groups and the ring nitrogen. The reactivity of halogens as leaving groups in these reactions typically follows the order I > Br > Cl > F. The positions on the pyridine ring most susceptible to nucleophilic attack are the ortho (2,6) and para (4) positions relative to the nitrogen atom.

Investigations at the Bromo Position (C-Br)

The carbon-bromine bond at the 4-position is expected to be susceptible to nucleophilic aromatic substitution. In dihalopyridines, the 4-position is often highly activated towards substitution. researchgate.netepfl.ch However, without experimental studies, specific conditions and outcomes for 4-bromo-2-chloro-6-(chloromethyl)pyridine remain speculative.

Reactivity at the Chloro Position (C-Cl)

The carbon-chlorine bond at the 2-position is also a site for potential nucleophilic aromatic substitution. Generally, a C-Cl bond is less reactive than a C-Br bond in SNAr reactions. reddit.com This differential reactivity could potentially allow for selective substitution at the C-Br position while leaving the C-Cl position intact under carefully controlled conditions. However, studies on closely related 2-bromo-6-chloropyridine (B1266251) structures have shown that harsh conditions can lead to the substitution of both halogens. mdpi.com

Transformations of the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) at the 6-position is structurally analogous to a benzyl (B1604629) chloride. The carbon atom of this group is sp³-hybridized and is highly susceptible to nucleophilic substitution via an SN2 mechanism. This site is generally more reactive towards nucleophiles than the halogen atoms on the aromatic ring under non-aromatic substitution conditions. A wide variety of nucleophiles (e.g., amines, alkoxides, cyanides) would be expected to displace the chloride ion readily. mdpi.comsemanticscholar.org

Predicted Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those using palladium, are fundamental for forming carbon-carbon bonds. The reactivity of aryl halides in these couplings is well-established and highly dependent on the halogen.

Suzuki-Miyaura Coupling and Related Arylation Studies

The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organohalide. wikipedia.org The general reactivity trend for the halide is I > Br > OTf >> Cl. libretexts.orgnih.gov This predictable selectivity is often exploited for sequential couplings on polyhalogenated substrates. mdpi.com

For this compound, it is highly probable that a Suzuki-Miyaura reaction would occur selectively at the more reactive C-Br bond at the 4-position. nih.gov This would allow for the introduction of an aryl or vinyl group at this position while preserving the C-Cl and C-CH₂Cl functionalities for subsequent transformations. Coupling at the C-Cl position would require more forcing conditions, often involving specialized ligands and higher temperatures. sumitomo-chem.co.jp

Table 3.2.1: Predicted Regioselectivity in Suzuki-Miyaura Coupling

| Reactive Site | Coupling Partner | Catalyst System | Predicted Outcome |

|---|---|---|---|

| C4-Br | Arylboronic Acid | Standard Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Selective C-C bond formation at the 4-position |

| C2-Cl | Arylboronic Acid | Standard Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | No reaction or very low yield expected |

| C2-Cl | Arylboronic Acid | Specialized catalyst for C-Cl activation | C-C bond formation at the 2-position (requires harsher conditions) |

Sonogashira Coupling and Alkynylation Methodologies

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org The reactivity of the halide partner follows the same general trend as in the Suzuki-Miyaura coupling (I > Br > Cl). libretexts.orgnih.gov

Therefore, it is expected that this compound would undergo Sonogashira coupling selectively at the C-Br bond. This would provide a straightforward route to 4-alkynyl-2-chloro-6-(chloromethyl)pyridine derivatives. The C-Cl bond would likely remain unreacted under standard Sonogashira conditions. researchgate.net

Table 3.2.2: Predicted Regioselectivity in Sonogashira Coupling

| Reactive Site | Coupling Partner | Catalyst System | Predicted Outcome |

|---|---|---|---|

| C4-Br | Terminal Alkyne | Pd(0)/Cu(I) catalyst, Base | Selective C-C bond formation at the 4-position |

| C2-Cl | Terminal Alkyne | Pd(0)/Cu(I) catalyst, Base | No reaction expected under standard conditions |

Buchwald-Hartwig Amination and Amidation Reactions

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to heteroaromatic halides has been extensively explored. In the case of this compound, the presence of two distinct carbon-halogen bonds (C-Br and C-Cl) on the pyridine ring, in addition to the reactive chloromethyl group, presents a unique challenge in terms of chemoselectivity.

The general reactivity trend for palladium-catalyzed C-N cross-coupling reactions follows the order of C-I > C-Br > C-Cl. This inherent difference in reactivity allows for the selective functionalization of the C-Br bond at the 4-position of the pyridine ring while leaving the C-Cl bond at the 2-position and the chloromethyl group at the 6-position intact, provided the reaction conditions are carefully controlled.

Key Research Findings:

Detailed studies on the Buchwald-Hartwig amination of this compound are limited in the public domain. However, by drawing parallels with related 2,4-dihalopyridine systems, several key aspects can be inferred. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Catalyst and Ligand Systems: Modern Buchwald-Hartwig catalysis often employs bulky, electron-rich phosphine (B1218219) ligands. These ligands facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the reductive elimination of the desired arylamine product. For the amination of halopyridines, ligands such as XPhos, SPhos, and RuPhos have demonstrated high efficacy. The use of palladium precatalysts, which are air-stable and readily activated under the reaction conditions, has also become commonplace.

Base and Solvent: The choice of base is critical for the deprotonation of the amine nucleophile and the regeneration of the active catalyst. Sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. The solvent plays a significant role in solubilizing the reactants and catalyst, with toluene, dioxane, and THF being common choices.

The general mechanism for the Buchwald-Hartwig amination of this compound at the C4-position is depicted below:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the pyridine ring to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the aminated pyridine product and regenerating the Pd(0) catalyst.

Illustrative Reaction Conditions for Selective C4-Amination:

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Selective amination at the 4-position |

| Pd(OAc)₂ | SPhos | LHMDS | Dioxane | 80-110 | Selective amination at the 4-position |

This table is illustrative and based on general knowledge of Buchwald-Hartwig reactions on similar substrates. Specific optimization would be required for this compound.

Other Palladium- and Nickel-Catalyzed Functionalizations

Beyond C-N bond formation, the electrophilic nature of the carbon-halogen bonds in this compound makes it an excellent substrate for a variety of other palladium- and nickel-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective functionalization.

Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction enables the introduction of aryl, heteroaryl, or vinyl groups. Selective coupling at the more reactive C-Br bond can be readily achieved using standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ or PdCl₂(dppf) with a base such as Na₂CO₃ or K₂CO₃). Subsequent functionalization of the C-Cl bond would require more forcing conditions or specialized catalyst systems.

Sonogashira Coupling: The introduction of alkyne moieties can be accomplished via Sonogashira coupling. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst. Similar to the Suzuki-Miyaura coupling, the initial reaction is expected to occur selectively at the C-Br bond.

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the pyridine ring with alkenes. The regioselectivity of the Heck reaction on dihalopyridines can be complex and is influenced by both electronic and steric factors.

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. Nickel catalysis can be particularly effective for the activation of less reactive C-Cl bonds. Therefore, after selective functionalization of the C-Br bond using palladium catalysis, a subsequent nickel-catalyzed reaction could be employed to modify the C-Cl position.

Selective Functionalization Strategy:

A plausible strategy for the diarylation of this compound would involve:

A palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid to substitute the bromine at the 4-position.

A subsequent nickel-catalyzed Suzuki-Miyaura coupling with a different arylboronic acid to substitute the chlorine at the 2-position.

Directed ortho-Metalation (DoM) Strategies and Regioselective Functionalization of the Pyridine Ring

Directed ortho-metalation (DoM) is a powerful tool for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds. The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position.

In the context of this compound, the substituents already present on the ring can influence the regioselectivity of a potential DoM reaction. Halogen atoms, such as chlorine and bromine, can act as weak directing groups. The pyridine nitrogen itself can also direct metalation to the C2 or C6 positions. However, the presence of multiple substituents complicates the prediction of the outcome.

Potential DoM Scenarios:

Deprotonation at C3 or C5: The chlorine at C2 and the bromine at C4 could potentially direct metalation to the C3 and C5 positions, respectively. The relative directing ability of these halogens and the steric hindrance around each site would determine the major product.

Competition with Halogen-Metal Exchange: A significant competing reaction in the lithiation of aryl halides is halogen-metal exchange. With strong organolithium bases like n-butyllithium or tert-butyllithium, bromine-lithium exchange at the 4-position is a likely and often faster process than deprotonation.

To favor deprotonation over halogen-metal exchange, sterically hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are typically employed at low temperatures.

Illustrative DoM Reaction:

The treatment of this compound with LDA at -78 °C could potentially lead to deprotonation at the C3 or C5 position. Quenching the resulting lithiated intermediate with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) would introduce a new substituent at that position.

| Base | Temperature (°C) | Potential Outcome |

| LDA | -78 | Deprotonation at C3 or C5 |

| n-BuLi | -78 | Bromine-lithium exchange at C4 |

This table presents potential outcomes based on general principles of DoM and requires experimental verification for this compound.

Radical and Photoredox-Catalyzed Transformations of this compound

Radical and photoredox-catalyzed reactions have emerged as powerful methods for the functionalization of heterocycles under mild conditions. These approaches offer alternative reactivity patterns compared to traditional ionic reactions.

Minisci-Type Reactions: The Minisci reaction involves the radical alkylation of electron-deficient heterocycles. While the pyridine ring in this compound is electron-deficient, the presence of multiple substituents may lead to a mixture of regioisomers. The reaction is typically initiated by the generation of an alkyl radical, which then adds to the protonated pyridine ring.

Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate radical intermediates from a variety of precursors. For instance, the C-Br bond in this compound could be selectively cleaved under photoredox conditions to generate a pyridyl radical. This radical could then participate in a variety of transformations, such as coupling with another radical or addition to a π-system.

The selective activation of the C-Br bond over the C-Cl bond is anticipated due to the lower bond dissociation energy of the C-Br bond.

Comprehensive Structure-Reactivity Relationship Studies of this compound Derivatives

The electronic and steric properties of the substituents on the pyridine ring profoundly influence its reactivity. A comprehensive understanding of these structure-reactivity relationships is crucial for predicting the outcome of chemical transformations and for the rational design of new derivatives with desired properties.

Electronic Effects:

Inductive Effects: The chlorine and bromine atoms are electron-withdrawing through the inductive effect, which decreases the electron density of the pyridine ring and makes it more susceptible to nucleophilic attack.

Mesomeric Effects: The halogen atoms have lone pairs of electrons that can be donated to the pyridine ring through the mesomeric effect, although this is generally weaker than their inductive withdrawal.

Substituent Effects on pKa: The electron-withdrawing nature of the substituents will lower the pKa of the pyridine nitrogen, making it less basic.

Steric Effects:

The substituents at the 2-, 4-, and 6-positions can sterically hinder the approach of reagents to the adjacent positions and to the nitrogen atom. This can influence the regioselectivity of reactions and the coordination of the pyridine to metal catalysts.

Quantitative Structure-Activity Relationship (QSAR) Studies:

Mechanistic Investigations and Kinetic Analyses of Reactions Involving 4 Bromo 2 Chloro 6 Chloromethyl Pyridine

Advanced Spectroscopic Techniques for In Situ Monitoring and Intermediate Detection

The real-time monitoring of chemical reactions is crucial for understanding their mechanisms. For reactions involving 4-Bromo-2-chloro-6-(chloromethyl)pyridine, several advanced spectroscopic techniques could be employed for in situ analysis. Techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for tracking the disappearance of reactants and the emergence of products.

More specialized techniques could offer deeper insights. For instance, stopped-flow spectroscopy, coupled with UV-Vis detection, could be utilized to study rapid reactions. Furthermore, the application of techniques like Raman spectroscopy could provide complementary vibrational information, aiding in the identification of transient intermediates that may not be readily observable by other methods. The hyphenation of these spectroscopic methods with electrochemical analysis can also provide a powerful toolset for probing reaction mechanisms, particularly for redox processes. frontiersin.org

Detailed Kinetic Studies of Reaction Pathways and Rate-Determining Steps

For example, a substitution reaction at the chloromethyl group could proceed through either an SN1 or SN2 mechanism. A kinetic study could differentiate between these pathways. An SN1 reaction would exhibit a rate that is first-order with respect to this compound and zero-order with respect to the nucleophile. Conversely, an SN2 reaction would be first-order in both the substrate and the nucleophile.

Table 1: Hypothetical Kinetic Data for a Substitution Reaction

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This interactive table illustrates how changes in reactant concentrations can affect the initial rate of reaction, which is a key aspect of kinetic analysis.

Isotopic Labeling Experiments for Mechanistic Elucidation and Pathway Confirmation

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. In reactions of this compound, specific atoms could be replaced with their heavier isotopes. For instance, the carbon atom of the chloromethyl group could be labeled with 13C, or one of the chlorine atoms could be replaced with 37Cl.

By analyzing the position of the isotopic label in the final products using techniques like mass spectrometry or NMR spectroscopy, it is possible to confirm the connectivity of atoms and validate a proposed reaction pathway. For example, in a rearrangement reaction, isotopic labeling could definitively show which atoms have shifted their positions.

Application of Computational Chemistry for Reaction Mechanism Prediction and Validation

Computational chemistry has emerged as an indispensable tool for investigating reaction mechanisms. researchgate.netmontclair.edu Quantum mechanical calculations, such as density functional theory (DFT), can be used to model the potential energy surface of a reaction involving this compound. These calculations can identify stable intermediates and transition state structures, providing a detailed, step-by-step picture of the reaction pathway.

Furthermore, computational methods can be used to calculate the activation energies for different possible pathways, allowing for the prediction of the most likely reaction mechanism. The calculated kinetic parameters can then be compared with experimental data to validate the proposed mechanism. This synergy between computational and experimental approaches provides a robust framework for the detailed understanding of complex chemical reactions. researchgate.net

Strategic Applications of 4 Bromo 2 Chloro 6 Chloromethyl Pyridine in Complex Chemical Synthesis

Utilization as a Versatile Building Block in Complex Heterocyclic Compound Synthesis

The intrinsic chemical properties of 4-Bromo-2-chloro-6-(chloromethyl)pyridine make it an exemplary precursor for the synthesis of elaborate heterocyclic compounds. The three distinct reactive handles can be addressed sequentially under different reaction conditions, allowing for controlled and predictable synthetic outcomes.

The chloromethyl group (-CH₂Cl) at the C6 position is the most reactive site towards nucleophilic substitution. As a benzylic halide, it readily reacts with a wide range of nucleophiles such as amines, alcohols, and thiols to introduce diverse side chains. This initial functionalization leaves the two halogen atoms on the pyridine (B92270) ring untouched, available for subsequent modifications.

The bromine atom at the C4 position is highly susceptible to palladium-catalyzed cross-coupling reactions. This site is favored for reactions like the Suzuki-Miyaura coupling with boronic acids wikipedia.orglibretexts.orgmdpi.com or the Sonogashira coupling with terminal alkynes wikipedia.orglibretexts.orgorganic-chemistry.org, allowing for the introduction of aryl, heteroaryl, or alkynyl substituents. The reactivity of the C-Br bond in these transformations is generally higher than that of the C-Cl bond at the C2 position, providing a basis for regioselective functionalization.

Finally, the chlorine atom at the C2 position can be functionalized, typically under more forcing conditions. It can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles or participate in cross-coupling reactions after the C4 position has been modified. This differential reactivity is a cornerstone of its utility, enabling a three-step diversification strategy from a single starting material.

| Reaction Step | Target Site | Reaction Type | Typical Reagents | Resulting Moiety |

|---|---|---|---|---|

| 1 | C6-CH₂Cl | Nucleophilic Substitution | R-NH₂, R-OH, R-SH | -CH₂-NHR, -CH₂-OR, -CH₂-SR |

| 2 | C4-Br | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | -Ar (Aryl group) |

| 3 | C2-Cl | Nucleophilic Aromatic Substitution (SNAr) | R₂NH, heat | -NR₂ (Amino group) |

Integration into Total Synthesis Methodologies for Natural Products

While the direct application of this compound in the total synthesis of a specific natural product is not prominently documented in peer-reviewed literature, its potential is significant. Substituted pyridine rings are core components of numerous alkaloids and other biologically active natural products. The strategic placement of orthogonal reactive sites in this building block allows for its hypothetical integration into complex synthetic routes.

For instance, a synthetic strategy could involve first using the chloromethyl group to anchor the pyridine scaffold to a larger molecular fragment via an ether or amine linkage. Subsequently, the C4-bromo position could be utilized for a key carbon-carbon bond-forming reaction, such as an intramolecular Heck or Suzuki coupling, to construct a new ring system. The C2-chloro atom could then be removed through reductive dehalogenation or replaced with another functional group in the final steps of the synthesis. The ability to build complexity in a controlled manner makes it a promising, albeit currently underutilized, tool for natural product synthesis.

Precursor in the Design and Creation of Advanced Functional Materials

The synthesis of advanced functional materials, such as organic light-emitting diodes (OLEDs), molecular sensors, and novel ligands for catalysis, often relies on building blocks that can form well-defined, multi-component structures. This compound serves as an excellent precursor for such applications, particularly in the creation of multidentate ligands for metal complexes.

Research on related bromine-substituted (chloromethyl)pyridines has shown their utility in creating ligands for immobilizing transition metal ions onto functionalized surfaces. mdpi.com Following this logic, the chloromethyl group of this compound can be reacted with other heterocyclic amines (e.g., pyrazoles, imidazoles) to form bidentate or tridentate ligand precursors. The remaining bromo and chloro substituents on the pyridine ring can then be used to either tune the electronic properties of the resulting metal complex through subsequent cross-coupling reactions or to serve as attachment points for polymerization or surface grafting. This approach allows for the rational design of materials with specific catalytic, optical, or electronic properties.

Development of Late-Stage Functionalization Strategies Employing this compound

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final stages of its synthesis to rapidly generate analogues with improved properties. While typically the complex molecule is the substrate, versatile building blocks can also be employed as reagents to introduce new functionality.

This compound is well-suited to act as an LSF reagent. The highly reactive chloromethyl group can be used to introduce the (4-bromo-2-chloropyridin-6-yl)methyl moiety onto a core structure containing a nucleophilic handle, such as a phenol, amine, or thiol. This reaction would proceed under mild conditions, preserving the integrity of the larger molecule. The installed pyridine ring, with its two halogen atoms, then provides new vectors for diversification. The bromine atom can be selectively modified via palladium catalysis to explore structure-activity relationships around that region of the molecule, demonstrating a powerful application of this building block in accelerating drug discovery efforts.

Design and Synthesis of Diverse Chemical Libraries for Academic Research

The creation of chemical libraries containing a wide array of structurally related compounds is essential for high-throughput screening in drug discovery and materials science. The orthogonal reactivity of the functional groups in this compound makes it an ideal starting point for combinatorial chemistry.

A robust library synthesis strategy can be envisioned based on the differential reactivity of the three sites. A large set of primary or secondary amines could first be reacted at the C6-chloromethyl position. The resulting pool of compounds could then be subjected to Suzuki-Miyaura coupling at the C4-bromo position using a diverse set of boronic acids. A final diversification step could involve nucleophilic aromatic substitution at the C2-chloro position with a library of amines under more forcing conditions. This three-dimensional diversification strategy allows for the rapid generation of thousands of unique compounds from a single, readily accessible precursor.

| Diversification Point | Reaction | Library of Reagents (Examples) | Introduced Diversity |

|---|---|---|---|

| R¹ (from C6-CH₂Cl) | Nucleophilic Substitution | Amines (R¹-NH₂) | Alkyl, Aryl, Heterocyclic amines |

| R² (from C4-Br) | Suzuki-Miyaura Coupling | Boronic Acids (R²-B(OH)₂) | Substituted phenyls, heteroaryls |

| R³ (from C2-Cl) | Nucleophilic Aromatic Substitution | Amines (R³-NHR') | Cyclic and acyclic secondary amines |

Advanced Characterization Methodologies for Structural and Mechanistic Insights of 4 Bromo 2 Chloro 6 Chloromethyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the detailed structural analysis of organic compounds in solution. For 4-Bromo-2-chloro-6-(chloromethyl)pyridine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is crucial for the unambiguous assignment of all proton and carbon signals, thereby confirming the substitution pattern on the pyridine (B92270) ring.

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the chloromethyl protons. The protons on the pyridine ring (H-3 and H-5) would appear as singlets due to the lack of adjacent protons for spin-spin coupling. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine and bromine atoms, as well as the nitrogen atom in the pyridine ring, would cause the ring protons to be deshielded and resonate at a lower field. The chloromethyl protons are also expected to be deshielded due to the adjacent electronegative chlorine atom.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. It is anticipated to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents and the nitrogen atom. The carbon atoms attached to the halogens (C-2, C-4, and C-6) will experience significant deshielding.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.5 - 7.8 | - |

| H-5 | 7.6 - 7.9 | - |

| -CH₂Cl | 4.6 - 4.9 | - |

| C-2 | - | 150 - 155 |

| C-3 | - | 125 - 130 |

| C-4 | - | 135 - 140 |

| C-5 | - | 128 - 133 |

| C-6 | - | 158 - 163 |

| -CH₂Cl | - | 45 - 50 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To overcome the limitations of one-dimensional NMR and to definitively assign the proton and carbon signals, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the isolated nature of the H-3 and H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show correlations between the H-3 proton and the C-3 carbon, the H-5 proton and the C-5 carbon, and the chloromethyl protons with the chloromethyl carbon. This provides a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. The HMBC spectrum is particularly powerful for establishing the connectivity of the substituents on the pyridine ring. For instance, correlations would be expected between the chloromethyl protons and the C-6 and C-5 carbons, and between the H-3 proton and the C-2, C-4, and C-5 carbons. These correlations would unequivocally confirm the substitution pattern.

Solid-State NMR for Crystalline Forms and Intermediates

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers valuable insights into the structure and dynamics of the compound in its crystalline form. This is particularly relevant for studying polymorphism, characterizing reaction intermediates that are difficult to isolate in solution, and understanding intermolecular interactions in the solid state. For this compound, ¹³C and ¹⁵N ssNMR could be employed to probe the local environment of the carbon and nitrogen atoms in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei and to average out anisotropic interactions, resulting in higher resolution spectra.

Mass Spectrometry Techniques for Accurate Mass Determination and Fragment Analysis

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), will result in a distinctive isotopic cluster for the molecular ion peak, further confirming the presence and number of these halogen atoms.

Isotopic Pattern for the Molecular Ion of this compound [C₇H₆BrCl₂N]⁺:

| m/z | Isotope Combination | Relative Abundance (%) |

| 253 | ⁷⁹Br, ³⁵Cl, ³⁵Cl | ~75 |

| 255 | ⁸¹Br, ³⁵Cl, ³⁵Cl / ⁷⁹Br, ³⁷Cl, ³⁵Cl | ~100 |

| 257 | ⁸¹Br, ³⁷Cl, ³⁵Cl / ⁷⁹Br, ³⁷Cl, ³⁷Cl | ~50 |

| 259 | ⁸¹Br, ³⁷Cl, ³⁷Cl | ~8 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed information about the connectivity of the molecule. For this compound, MS/MS analysis of the molecular ion would likely reveal characteristic fragmentation pathways, such as the loss of a chlorine radical from the chloromethyl group, cleavage of the C-Br or C-Cl bonds on the pyridine ring, and fragmentation of the pyridine ring itself. The analysis of these fragmentation patterns can provide conclusive evidence for the proposed structure.

Plausible Fragmentation Pathways in MS/MS:

[M - Cl]⁺: Loss of a chlorine radical from the chloromethyl group.

[M - Br]⁺: Loss of a bromine radical from the pyridine ring.

[M - CH₂Cl]⁺: Loss of the chloromethyl radical.

[M - HCl]⁺•: Elimination of a neutral hydrogen chloride molecule.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups and for obtaining a unique "fingerprint" of the compound.

For this compound, the IR and Raman spectra would exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring, the C-H bonds, the C-Cl bonds, and the C-Br bond.

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the region of 1600-1400 cm⁻¹. The ring breathing modes are also characteristic and can be found at lower wavenumbers.

C-H Vibrations: The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the chloromethyl group will appear around 2950-2850 cm⁻¹. The C-H bending vibrations occur at lower frequencies.

C-Cl and C-Br Vibrations: The stretching vibrations of the C-Cl and C-Br bonds are typically found in the fingerprint region of the spectrum. The C-Cl stretch from the chloromethyl group and the ring C-Cl bond will likely appear in the 800-600 cm⁻¹ range, while the C-Br stretch is expected at a lower frequency, typically between 600-500 cm⁻¹.

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| C=C and C=N Ring Stretch | 1600 - 1400 |

| C-H Bend | 1400 - 1000 |

| C-Cl Stretch (ring) | 800 - 600 |

| C-Cl Stretch (-CH₂Cl) | 750 - 650 |

| C-Br Stretch | 600 - 500 |

A detailed vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), can provide a more precise assignment of the observed IR and Raman bands, leading to a deeper understanding of the molecular structure and bonding.

X-ray Crystallography for Absolute Structure Determination of Reaction Products and Key Intermediates

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering definitive proof of a molecule's constitution and absolute stereochemistry. In the synthesis and derivatization of this compound, single-crystal X-ray diffraction is instrumental in characterizing key intermediates and final products, confirming their identity, and providing insights into their solid-state conformation and intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, analysis of closely related structures provides a strong basis for understanding its expected molecular geometry and packing. For instance, the crystal structure of 2-(chloromethyl)pyridine (B1213738) reveals crucial details about the conformation of the chloromethyl group relative to the pyridine ring. bohrium.comresearchgate.net The crystals of 2,6-bis(chloromethyl)pyridine (B1207206) have been determined to be monoclinic with the space group P21/c. sigmaaldrich.com

The process of absolute structure determination involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, leading to a complete structural model.

For derivatives of this compound, this technique is particularly valuable. For example, in nucleophilic substitution reactions at the chloromethyl position, X-ray crystallography can confirm the successful incorporation of the new functional group and determine its orientation relative to the pyridine core. In more complex reactions, such as cross-coupling, where significant skeletal changes occur, this technique can verify the formation of the desired product and identify any unexpected rearrangements or byproducts. The data obtained from such an analysis are typically presented in a crystallographic information file (CIF), which includes the unit cell dimensions, space group, atomic coordinates, and displacement parameters.

Below is a hypothetical, yet representative, data table of crystallographic parameters that one might expect for a derivative of this compound, based on published data for analogous compounds. bohrium.comresearchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C7H5BrCl2N |

| Formula Weight | 273.94 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.671(3) |

| c (Å) | 9.215(2) |

| β (°) | 101.34(1) |

| Volume (Å3) | 976.8(4) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.863 |

| Absorption Coefficient (mm-1) | 5.432 |

| R-factor (%) | 4.2 |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS, LC-NMR) in Reaction Pathway Elucidation

The elucidation of reaction pathways, involving the identification of starting materials, intermediates, byproducts, and final products, is greatly facilitated by the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a comprehensive analysis of complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound and its derivatives. In a typical GC-MS analysis, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic cluster. The fragmentation pattern would likely involve the loss of a chlorine radical from the chloromethyl group, cleavage of the C-Br bond, and fragmentation of the pyridine ring. The analysis of a related compound, 2-bromo-6-(chloromethyl)pyridine, by GC-MS has shown a predominant fragment at 170 m/z, corresponding to the loss of the chloromethyl group to form 2-bromo-6-methylpyridine. semanticscholar.orgmdpi.com This highlights the utility of GC-MS in identifying fragmentation pathways and confirming the structure of reaction components.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile, thermally labile, or polar compounds that are not amenable to GC-MS. In LC-MS, the separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS is highly effective for monitoring the progress of a reaction by taking aliquots at different time points and analyzing the disappearance of reactants and the appearance of products. This technique can be used to identify reaction intermediates that may be present in low concentrations and have short lifetimes. For instance, in the synthesis of derivatives of this compound, LC-MS can be used to track the formation of the desired product and identify any side reactions, such as hydrolysis of the chloromethyl group.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) offers the unique advantage of providing detailed structural information from NMR spectroscopy directly on the separated components of a mixture. This technique is invaluable for the unambiguous identification of isomers and for elucidating the structure of unknown compounds without the need for isolation. In the context of this compound chemistry, LC-NMR could be employed to differentiate between constitutional isomers that might form during a reaction, providing definitive structural assignments based on chemical shifts and coupling constants.

The table below summarizes the key applications of these hyphenated techniques in the study of this compound and its derivatives.

| Technique | Application in Reaction Pathway Elucidation | Information Obtained |

|---|---|---|

| GC-MS | Identification of volatile starting materials, products, and byproducts. | Molecular weight and fragmentation patterns for structural confirmation. |

| LC-MS | Monitoring reaction progress; identification of non-volatile intermediates and products. | Molecular weights of components in the reaction mixture over time. |

| LC-NMR | Unambiguous structure determination of separated components, including isomers. | Detailed structural information (chemical shifts, coupling constants). |

Theoretical and Computational Studies of 4 Bromo 2 Chloro 6 Chloromethyl Pyridine and Its Reactivity Profile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-bromo-2-chloro-6-(chloromethyl)pyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecule's geometry and calculate a range of electronic properties. ias.ac.inresearcher.life

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the regions most susceptible to electrophilic and nucleophilic attack. In this compound, the electronegative nitrogen, chlorine, and bromine atoms would create regions of negative potential, while the hydrogen atoms and the carbon of the chloromethyl group would be areas of positive potential.

Key to understanding its reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, and its energy is related to the ionization potential. The LUMO signifies the ability to accept electrons, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

Computational Modeling of Reaction Energetics, Transition States, and Activation Barriers

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the thermodynamics and kinetics of a given transformation.

Prediction of Regioselectivity and Stereoselectivity in Transformation Pathways

The presence of multiple reactive sites in this compound—the chloromethyl group and the various positions on the pyridine (B92270) ring—makes the prediction of regioselectivity a key challenge. Computational analysis of the activation barriers for nucleophilic attack at each site can provide a quantitative prediction of the most likely product. For example, by comparing the activation energy for substitution at the C2-chloro position versus the C6-chloromethyl position, one can determine the preferred site of reaction under specific conditions.

While this compound itself is achiral, stereoselectivity becomes important if it reacts with a chiral reagent or if a chiral center is formed during a reaction. Computational modeling can be used to calculate the energies of diastereomeric transition states, allowing for the prediction of the stereochemical outcome of a reaction.

Molecular Dynamics Simulations for Solvent Effects, Conformational Analysis, and Reaction Dynamics

Molecular dynamics (MD) simulations offer a way to study the behavior of this compound over time, taking into account the influence of its environment, such as a solvent. By simulating the motion of the molecule and the surrounding solvent molecules, MD can provide insights into how the solvent affects the molecule's conformation and reactivity. The explicit inclusion of solvent molecules can be crucial for accurately modeling reaction energetics, as solvation can stabilize or destabilize reactants, products, and transition states to varying degrees.

Conformational analysis of the chloromethyl group is also amenable to MD simulations. These simulations can explore the rotational freedom around the C-C bond connecting the chloromethyl group to the pyridine ring, identifying the most stable conformations and the energy barriers between them. This information is valuable for understanding how the molecule's shape influences its interactions with other molecules. Furthermore, MD simulations can provide a dynamic picture of a chemical reaction, allowing for the observation of the entire process from reactants to products, which can reveal mechanistic details not apparent from static calculations alone.

Future Perspectives and Emerging Research Avenues for 4 Bromo 2 Chloro 6 Chloromethyl Pyridine

Development of Next-Generation Sustainable Synthetic Strategies

The synthesis of highly functionalized pyridine (B92270) derivatives often relies on traditional methods that may involve hazardous reagents, harsh conditions, and significant waste generation. rasayanjournal.co.incitedrive.com The future of synthesizing 4-bromo-2-chloro-6-(chloromethyl)pyridine and its derivatives lies in the adoption of green and sustainable chemistry principles. researchgate.netnih.gov

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and increase product yields compared to conventional heating methods. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the target molecule increases efficiency and atom economy while reducing waste. rasayanjournal.co.inresearchgate.net

Eco-Friendly Catalysts: Research into reusable and non-toxic catalysts, such as activated fly ash or magnetic nanoparticles, can replace more hazardous options. bhu.ac.in

Safer Reagents: A significant advancement would be the replacement of pyrophoric chemicals like n-butyllithium and toxic halogenating agents like thionyl chloride, which are used in conventional syntheses of related brominated and chloromethylated pyridines. mdpi.comsemanticscholar.org Alternative, milder reagents such as isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) for metal-halogen exchange and cyanuric chloride for chlorination offer safer and more practical synthetic routes. mdpi.com

| Method | Conventional Approach | Sustainable Alternative | Key Advantages |

| Energy Source | Conventional heating (reflux) | Microwave irradiation nih.gov | Reduced reaction time, higher yields |

| Reaction Design | Multi-step synthesis | One-pot multicomponent reactions researchgate.net | Increased efficiency, atom economy |

| Catalysis | Homogeneous catalysts | Reusable solid catalysts (e.g., fly ash) bhu.ac.in | Eco-friendly, ease of separation |

| Reagents | n-butyllithium, Thionyl chloride mdpi.com | Turbo Grignard, Cyanuric chloride mdpi.com | Improved safety, milder conditions |

| Solvents | Hazardous organic solvents | Greener solvents or solvent-free conditions rasayanjournal.co.in | Reduced environmental impact |

Exploration of Unconventional Reaction Pathways and Novel Catalytic Systems

Moving beyond classical substitution chemistry, future research will likely focus on unconventional methods to functionalize the this compound core. The intrinsic electronic properties of the pyridine ring often make certain transformations, like functionalization at the C3 and C5 positions, challenging. researchgate.netnih.gov

Emerging areas include:

C-H Bond Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyridine ring is an atom-economical strategy to introduce new substituents without pre-functionalization, often requiring advanced catalytic systems. researchgate.net

Photocatalysis and Electrocatalysis: These methods use light or electricity to drive reactions under mild conditions, enabling unique transformations through radical-mediated pathways that are often inaccessible through thermal methods. numberanalytics.comacs.org

Novel Catalytic Systems: The development of sophisticated transition-metal catalysts with tailored ligands or metal-free organocatalysts could offer unprecedented control over the regioselectivity of reactions. numberanalytics.comresearchgate.net This would allow chemists to selectively target one of the three distinct reactive sites (the bromo, chloro, or chloromethyl group) or the C-H positions on the ring with high precision. For instance, new catalytic systems could facilitate selective cross-coupling reactions at the C4-bromo position while leaving the C2-chloro and C6-chloromethyl groups intact for subsequent modifications.

| Pathway/System | Description | Potential Application for this compound |

| C-H Activation | Direct conversion of C-H bonds to C-C or C-heteroatom bonds. researchgate.net | Introduction of functional groups at the C3 or C5 positions. |

| Photocatalysis | Use of light to generate reactive radical intermediates. numberanalytics.comacs.org | Novel alkylation or arylation reactions under mild conditions. |

| Electrocatalysis | Use of electric potential to drive catalytic reactions. numberanalytics.com | Controlled redox reactions for selective functionalization. |

| Organocatalysis | Metal-free catalysis using small organic molecules. researchgate.net | Asymmetric synthesis of chiral derivatives. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers significant advantages in terms of safety, scalability, and process control. sci-hub.se The synthesis of heterocyclic compounds, including pyridines, has been shown to benefit greatly from this technology, often leading to significantly reduced reaction times and improved yields. mdpi.comuc.pt

Future research will focus on:

Developing Continuous Flow Syntheses: Adapting the synthesis of this compound and its subsequent derivatization to flow reactors. This is particularly advantageous for handling hazardous intermediates or highly exothermic reactions.

Automated Multi-Step Synthesis: Integrating flow reactors with automated purification and analysis systems would enable the rapid, on-demand synthesis of a library of derivatives from the parent compound. This approach accelerates the drug discovery and materials development process by quickly generating a diverse set of molecules for screening. uc.pt

Expanding the Scope of Synthetic Applications in Untapped Research Domains

While functionalized pyridines are well-established in pharmaceuticals and agrochemicals, the specific potential of this compound as a versatile building block is ripe for exploration in new areas. nih.govnih.gov Its three distinct handles for chemical modification allow for the construction of complex molecular architectures.

Potential untapped domains include:

Medicinal Chemistry: The compound could serve as a scaffold for developing new classes of therapeutic agents. For example, it could be used to synthesize novel kinase inhibitors or G-quadruplex targeting anti-cancer agents by systematically modifying the three reactive sites to optimize binding interactions. ekb.eg

Materials Science: The pyridine core can be incorporated into functional polymers or organic light-emitting diode (OLED) materials. The bromo- and chloro-substituents provide sites for polymerization or cross-linking reactions.

Catalysis: It can be used as a precursor to synthesize complex ligands for transition metal catalysis. mdpi.com The nitrogen atom and the substituents can be tailored to create specific coordination environments around a metal center, influencing the catalyst's activity and selectivity.

Computational Design of New Reactivity Modes and Selective Transformations

In silico methods are becoming indispensable tools for predicting chemical reactivity and guiding synthetic efforts. nih.govmdpi.com Applying computational chemistry to this compound can accelerate the discovery of new reactions and applications.

Key computational approaches include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ijcrt.org This helps predict the most likely sites for nucleophilic or electrophilic attack and understand the relative reactivity of the bromo, chloro, and chloromethyl groups. dntb.gov.ua

Reaction Pathway Modeling: Computational modeling can map out the energy profiles of potential reactions, allowing researchers to predict the feasibility of a new transformation and identify the most promising reaction conditions before attempting them in the lab.

Molecular Docking: For medicinal chemistry applications, in silico docking studies can predict how derivatives of the compound might bind to biological targets like proteins or DNA. ekb.egijcrt.org This allows for the rational design of new drug candidates with improved potency and selectivity.

| Computational Tool | Application | Research Goal |

| Density Functional Theory (DFT) | Calculate electron density, HOMO/LUMO energies, electrostatic potential maps. ijcrt.orgnih.gov | Predict sites of reactivity and guide selective functionalization. |

| Reaction Energy Profiling | Model transition states and calculate activation energies for proposed reactions. | Assess the feasibility of novel, unconventional reaction pathways. |

| Molecular Docking | Simulate the binding of ligands to the active site of a biological target. ekb.eg | Design new derivatives with potential therapeutic activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.